

Brepocitinib P-Tosylate: A Comparative Analysis of Off-Target Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brepocitinib P-Tosylate	
Cat. No.:	B15612361	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase profile of **brepocitinib p-tosylate** against other Janus kinase (JAK) inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the selectivity and potential for off-target effects of this investigational compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to Brepocitinib

Brepocitinib (PF-06700841) is an orally available small molecule that acts as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in inflammation and immune responses.[2] By inhibiting TYK2 and JAK1, brepocitinib modulates the signaling of pro-inflammatory cytokines such as IL-12, IL-23, Type I and II interferons, and IL-6.[1][2] It is currently under investigation for the treatment of a range of autoimmune and inflammatory diseases.[2]

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a crucial factor in its safety and efficacy profile. Off-target inhibition can lead to unintended side effects. This section compares the selectivity of brepocitinib against other JAK inhibitors, focusing on both the JAK family and a broader panel of kinases.



JAK Family Selectivity

Brepocitinib exhibits potent inhibition of TYK2 and JAK1, with selectivity over other JAK family members, JAK2 and JAK3. The half-maximal inhibitory concentrations (IC50) are presented below. For comparison, typical IC50 values for other prominent JAK inhibitors are also included. It is important to note that these values are often generated in different assays and under varying conditions, which can influence the results.

Kinase	Brepocitinib IC50 (nM)	Tofacitinib IC50 (nM)	Upadacitinib IC50 (nM)	Filgotinib IC50 (nM)
TYK2	23	~16-34	4.7	-
JAK1	17	~1.7-3.7	0.043	Selective for JAK1
JAK2	77	~1.8-4.1	0.12	-
JAK3	-	~0.75-1.6	2.3	-

Data for brepocitinib from Selleck Chemicals. Data for tofacitinib from ACS Omega. Data for upadacitinib from PMC. Filgotinib is noted for its JAK1 selectivity. Dashes indicate data not readily available in the searched literature.

Off-Target Kinase Profiling

A critical aspect of characterizing a kinase inhibitor is to assess its activity against a broad panel of kinases to identify potential off-target interactions.

Brepocitinib has been evaluated for its off-target effects. In a screen against a panel of 157 kinases, brepocitinib, at a concentration of 1 μ M, demonstrated greater than 50% inhibition of only one non-JAK kinase: Thirty-eight-negative kinase 1 (TNK1).[1] This screening was conducted at a physiologically relevant ATP concentration of 1 mM.[1]

Comprehensive, head-to-head, publicly available data from a single kinase panel screening for brepocitinib and its comparators is limited. The following table summarizes the known significant off-target interactions for other JAK inhibitors based on available literature.



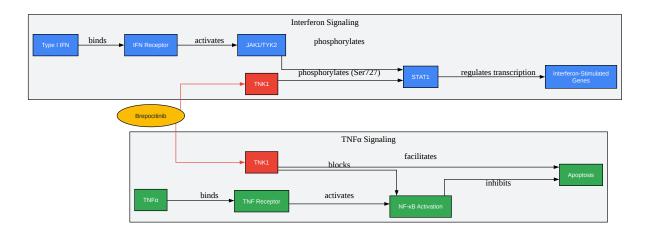
Inhibitor	Significant Off-Target Kinases	Comments
Brepocitinib	TNK1 (>50% inhibition at 1 μ M)	Screened against 157 kinases.
Tofacitinib	Varies	Has been shown to interact with other kinases beyond the JAK family.
Upadacitinib	Varies	Exhibits selectivity for JAK1 over other JAKs and other kinases.
Filgotinib	Varies	Noted for its selectivity for JAK1.

Disclaimer: The absence of a kinase in this table does not imply a lack of interaction, but rather that significant inhibition was not highlighted in the available public data. For a complete and direct comparison, these compounds would need to be tested side-by-side in the same kinase screening platform.

Signaling Pathways and Experimental Workflows TNK1 Signaling Pathway

TNK1 is a non-receptor tyrosine kinase that has been implicated in several signaling pathways, including the regulation of TNF α -induced apoptosis and interferon signaling.[4][5] Inhibition of TNK1 by brepocitinib could potentially modulate these pathways.





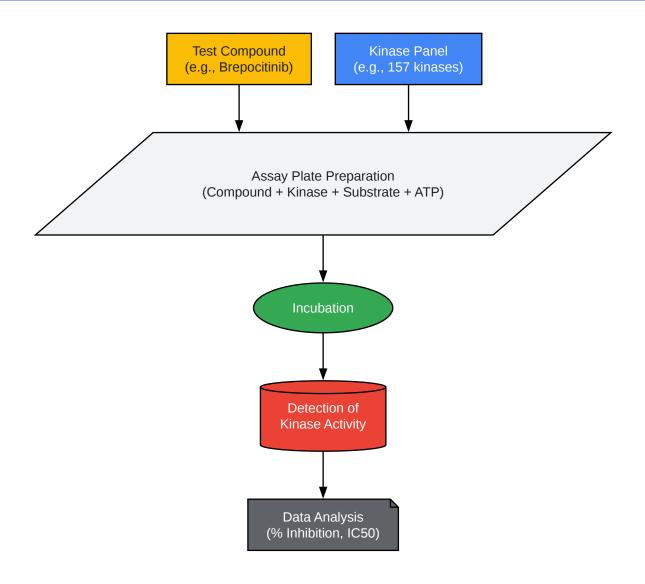
Click to download full resolution via product page

Caption: Potential impact of Brepocitinib on TNK1-mediated signaling pathways.

General Experimental Workflow for Kinase Screening

The following diagram illustrates a typical workflow for screening a compound against a panel of kinases to determine its selectivity profile.





Click to download full resolution via product page

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Experimental Protocols

The following are generalized protocols for common in vitro kinase screening assays. Specific parameters such as buffer composition, substrate and ATP concentrations, and incubation times are kinase-dependent and should be optimized for each specific assay.

In Vitro Radiometric Kinase Assay (e.g., HotSpot™ Assay)



This method is considered a gold standard for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate from [y-33P]ATP onto a substrate.

1. Reagent Preparation:

- Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and other components optimized for the specific kinase.
- Test Compound: A stock solution of the test compound (e.g., brepocitinib p-tosylate) is prepared in DMSO and serially diluted to the desired concentrations.
- Kinase and Substrate: The specific kinase and its corresponding substrate (protein or peptide) are diluted to the final desired concentrations in the kinase buffer.
- [γ-³³P]ATP: Radiolabeled ATP is diluted with unlabeled ATP to achieve the desired specific activity and final concentration (often at or near the K_m for the kinase).

2. Assay Procedure:

- In a microplate, the test compound dilutions are pre-incubated with the kinase in the kinase buffer.
- The kinase reaction is initiated by the addition of the substrate and [y-33P]ATP mixture.
- The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to proceed.
- The reaction is terminated by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
- The filter membrane is washed to remove unincorporated [y-33P]ATP.

3. Detection and Data Analysis:

- The radioactivity retained on the filter is quantified using a scintillation counter.
- The percentage of inhibition for each compound concentration is calculated relative to a DMSO vehicle control.
- IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Competition Binding Assay (e.g., KINOMEscan™)

This method measures the ability of a test compound to compete with an immobilized, activesite directed ligand for binding to the kinase.



1. Assay Principle:

- The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
- The kinase is incubated with the test compound and the immobilized ligand.
- If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

2. Assay Procedure:

- A library of DNA-tagged kinases is used.
- The test compound is added to wells containing the kinase and the immobilized ligand.
- The mixture is incubated to allow for binding to reach equilibrium.
- · Unbound components are washed away.
- 3. Detection and Data Analysis:
- The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
- A lower amount of bound kinase (and thus a lower qPCR signal) indicates that the test compound has bound to the kinase and outcompeted the immobilized ligand.
- The results are typically reported as percent of control or as a dissociation constant (Kd).

Conclusion

Brepocitinib p-tosylate is a potent dual inhibitor of TYK2 and JAK1. The available data suggests a high degree of selectivity for its primary targets within the JAK family and a favorable off-target profile when screened against a broad panel of kinases, with TNK1 being the only significant off-target identified in the cited screen.[1] While direct, comprehensive comparative data for a wide range of kinases against other JAK inhibitors is not readily available in the public domain, the focused inhibition profile of brepocitinib is a key characteristic for its ongoing clinical development. Researchers should consider the specific experimental conditions when comparing kinase inhibition data from different sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. What is Brepocitinib used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- To cite this document: BenchChem. [Brepocitinib P-Tosylate: A Comparative Analysis of Off-Target Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612361#brepocitinib-p-tosylate-off-target-kinasescreening-and-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com